5-Hydroxy-3-pyridinesulfonamide
Description
5-Hydroxy-3-pyridinesulfonamide is a chemical compound belonging to the class of sulfonamides Sulfonamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Properties
Molecular Formula |
C5H6N2O3S |
|---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
5-hydroxypyridine-3-sulfonamide |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-1-4(8)2-7-3-5/h1-3,8H,(H2,6,9,10) |
InChI Key |
FLEVOQYGMKCESU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-pyridinesulfonamide typically involves the reaction of pyridine derivatives with sulfonamide reagents under specific conditions. One common method is the sulfonation of 3-hydroxypyridine using chlorosulfonic acid followed by the reaction with ammonia or an amine to form the sulfonamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-3-pyridinesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Production of 5-hydroxypyridine derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
5-Hydroxy-3-pyridinesulfonamide has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 5-Hydroxy-3-pyridinesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
5-Hydroxy-3-pyridinesulfonamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other sulfonamide derivatives, pyridine derivatives, and hydroxypyridine derivatives.
Uniqueness: The presence of both hydroxyl and sulfonamide groups in its structure gives it distinct chemical and biological properties compared to other compounds in its class.
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Q & A
Q. What are the key methodologies for synthesizing 5-Hydroxy-3-pyridinesulfonamide and its derivatives?
Synthesis typically involves sulfonylation of pyridine derivatives. Key steps include:
- Sulfonamide Formation : Reacting 5-hydroxypyridine with sulfonic acid derivatives (e.g., sulfonyl chlorides) under controlled conditions (e.g., DMF as solvent, room temperature to reflux).
- Purification : Chromatographic techniques (e.g., silica gel column chromatography) to isolate isomers or intermediates.
- Crystallization : Slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain single crystals for X-ray diffraction (XRD) analysis .
Q. How can researchers characterize the structural integrity of this compound?
Structural characterization requires:
- X-ray Crystallography : To resolve stereochemistry and confirm bond angles/distances (e.g., distinguishing R- and S-isomers) .
- NMR Spectroscopy : ¹H/¹³C NMR to analyze substituent effects on the pyridine ring (e.g., chemical shifts for hydroxyl and sulfonamide groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
Contradictions in stereochemistry (e.g., unexpected isomer ratios) may arise from:
- Reaction Kinetics : Competitive pathways favoring one isomer. Use chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently. Computational modeling (DFT) can predict thermodynamic stability of isomers .
Q. Methodological Approach :
Optimize reaction conditions (temperature, solvent polarity).
Employ chiral auxiliaries or catalysts to direct stereochemistry.
Q. What strategies address conflicting data in biological activity studies of this compound derivatives?
Conflicting results (e.g., variable enzyme inhibition) require:
- Standardized Assays : Use consistent protocols (e.g., IC₅₀ measurements under fixed pH/temperature).
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on sulfonamide) across studies .
- Meta-Analysis : Aggregate data from multiple sources to identify trends (e.g., correlation between logP and bioavailability) .
Q. How can researchers optimize reaction conditions to minimize by-products in complex syntheses?
By-products (e.g., sulfonic acid impurities) arise from:
Q. What computational tools are recommended for modeling the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity (e.g., nucleophilic attack sites) .
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein interactions (e.g., binding to carbonic anhydrase) .
- Software : Gaussian, ORCA, or Schrödinger Suite for quantum mechanics/molecular mechanics (QM/MM) .
Q. How should researchers design experiments to evaluate the pharmacokinetic (PK) properties of this compound?
- In Vitro Studies :
- Permeability : Caco-2 cell assays to assess intestinal absorption.
- Metabolic Stability : Liver microsome assays (human/rat) .
- In Vivo Studies :
- Pharmacokinetic Profiling : Measure plasma concentration-time curves (AUC, Cₘₐₓ) in rodent models.
- Tissue Distribution : Radiolabeled compounds tracked via autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
